molecular formula C12H21NO B12050709 1-Amino-7-hydroxy-3,5-dimethyladamantane

1-Amino-7-hydroxy-3,5-dimethyladamantane

Cat. No.: B12050709
M. Wt: 195.30 g/mol
InChI Key: HSRBAOBUCHCHTQ-ZYANWLCNSA-N
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Description

1-Amino-7-hydroxy-3,5-dimethyladamantane is an organic compound with a unique adamantane structure. This compound features a rigid tricyclic framework with a hydroxyl group at the 7th position and an amino group at the 1st position, along with two methyl groups at the 3rd and 5th positions.

Preparation Methods

The synthesis of 1-Amino-7-hydroxy-3,5-dimethyladamantane typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Amino-7-hydroxy-3,5-dimethyladamantane undergoes various types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Amino-7-hydroxy-3,5-dimethyladamantane involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

1-Amino-7-hydroxy-3,5-dimethyladamantane can be compared with other similar compounds such as:

The presence of both amino and hydroxyl groups in this compound makes it unique, providing it with versatile reactivity and binding capabilities.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol

InChI

InChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3/t9-,10+,11?,12?

InChI Key

HSRBAOBUCHCHTQ-ZYANWLCNSA-N

Isomeric SMILES

C[C@@]12C[C@]3(CC(C1)(CC(C2)(C3)O)N)C

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C

Origin of Product

United States

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